![molecular formula C10H13N3 B1348354 (5,6-Dimetil-1H-benzo[d]imidazol-2-il)metanamina CAS No. 89219-03-4](/img/structure/B1348354.png)

(5,6-Dimetil-1H-benzo[d]imidazol-2-il)metanamina

Descripción general

Descripción

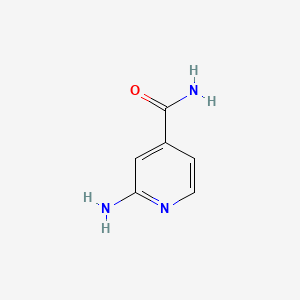

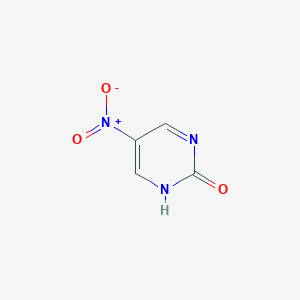

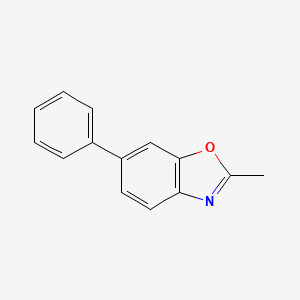

“(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, can be synthesized using a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” includes a benzimidazole core, which is a fused benzene and imidazole ring, with two methyl groups attached at the 5 and 6 positions of the imidazole ring .Chemical Reactions Analysis

Imidazole compounds, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, are known for their broad range of chemical and biological properties . They can participate in a variety of chemical reactions due to the presence of the imidazole ring.Physical And Chemical Properties Analysis

The molecular weight of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is 175.23 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass are both 175.110947427 g/mol . The topological polar surface area is 54.7 Ų .Aplicaciones Científicas De Investigación

Estructura Cristalına y Propiedades Termodinámicas

El compuesto se ha utilizado en la síntesis de un nuevo derivado de 1,5-dioxaspiro[5.5] acoplado con un residuo de benzimidazol . La estructura cristalina del compuesto resultante, 5,6-dimetil-1H-benzo[d]imidazol-3-io 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ilideno)metil)-2,4-dioxo-1,5-dioxaspiro[5.5]undecano hidratado (DBH), fue confirmada por difracción de rayos X de monocristal . Las propiedades termodinámicas de DBH también se han estudiado .

Estudios DFT

Se han realizado estudios de teoría funcional de la densidad (DFT) en el compuesto . Los cálculos químico cuánticos utilizando el nivel de teoría B3LYP/6-311G (d, p) revelan que la estructura geométrica optimizada es adecuada para estudiar la molécula . Los espectros FT-IR y espectros electrónicos simulados teóricamente de DBH se comparan con datos experimentales .

Actividades Biológicas

La clase de compuestos de benzimidazol, que incluye este compuesto, se ha estudiado por sus diversas actividades biológicas . Estas actividades incluyen anticancerígenas, antifúngicas, antioxidantes, citotóxicas, antiprotozoarias, anti-T. cruzi (Trypanosoma cruzi), antiproliferativas, antihistamínicas, antiinflamatorias, analgésicas, antibacterianas, anticonvulsivas y acetilcolinesterasa .

Desarrollo de Medicamentos

Los compuestos de benzimidazol se han utilizado en el desarrollo de varios medicamentos . Ejemplos incluyen el inhibidor de la bomba de protones omeprazol, los medicamentos antihipertensivos candesartán y telmisartán, los antihelmínticos albendazol y mebendazol, así como varios otros tipos de agentes terapéuticos de investigación, incluidos los antitumorales y anticancerígenos .

Agentes Antiinfecciosos

El compuesto se ha utilizado en el diseño y síntesis de potentes agentes antiinfecciosos . Estos agentes ofrecen información perspicaz sobre la biodisponibilidad potencial de los compuestos y las interacciones con los objetivos biológicos .

Inhibidores de PqsR

El compuesto se ha utilizado en el diseño, síntesis y evaluación de nuevos inhibidores de PqsR basados en 1H-Benzo[d]imidazol . Estos inhibidores se están estudiando como terapia adyuvante para Pseudomonas .

Direcciones Futuras

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, have a broad range of applications and are key components in the development of new drugs . Future research may focus on exploring novel synthetic routes and expanding the range of biological activities of these compounds .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that imidazole derivatives have diverse pharmacokinetic properties, depending on the specific derivative .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its biological activity .

Action Environment

It’s known that the action of imidazole derivatives can be influenced by various environmental factors .

Análisis Bioquímico

Biochemical Properties

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine on different cell types and cellular processes are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, resulting in altered cellular responses. Additionally, it has been observed to affect the expression of genes involved in cell growth and differentiation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which are important considerations for its therapeutic use .

Dosage Effects in Animal Models

The effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound .

Metabolic Pathways

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of metabolites, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in various biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

The subcellular localization of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns affect the compound’s interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGNMPOXSOIKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262444 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89219-03-4 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89219-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)

![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)

![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)